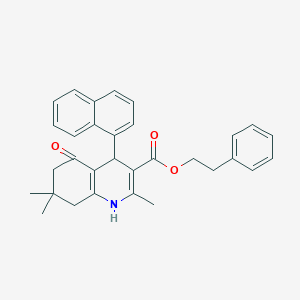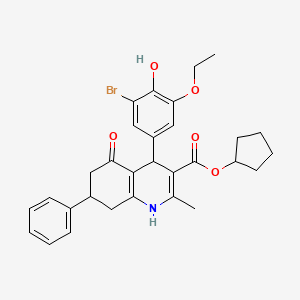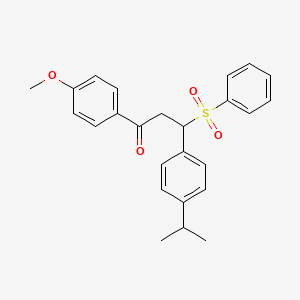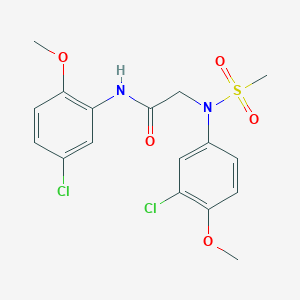
N-butyl-5-(2-nitrophenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(2-nitrophenoxy)-1-pentanamine, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in scientific research. It was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates a range of downstream signaling pathways that are responsible for the biological effects of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272.
Biochemical and Physiological Effects
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has been found to have a range of biochemical and physiological effects. It has been shown to induce vasodilation in various vascular beds, including the pulmonary and systemic circulations. This effect is mediated by the activation of sGC and the subsequent production of cGMP. N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has also been found to have anti-inflammatory effects, which may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling. Additionally, N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has been shown to inhibit platelet aggregation, which may be beneficial in the prevention of thrombotic events.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available from commercial suppliers. However, there are some limitations to its use. N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272. One area of interest is the development of more potent and selective sGC activators. Another area of interest is the investigation of the potential therapeutic applications of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 in various diseases, including pulmonary hypertension, heart failure, and stroke. Additionally, there is interest in investigating the potential off-target effects of N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 and developing strategies to mitigate these effects. Overall, N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method typically involves the use of organic solvents and requires careful handling to ensure the purity of the final product.
Applications De Recherche Scientifique
N-butyl-5-(2-nitrophenoxy)-1-pentanamine 41-2272 has been used in various studies to investigate its potential applications in scientific research. It has been found to have a range of biological effects, including vasodilation, anti-inflammatory activity, and inhibition of platelet aggregation. These effects make it a promising candidate for use in the treatment of various diseases, including pulmonary hypertension, heart failure, and stroke.
Propriétés
IUPAC Name |
N-butyl-5-(2-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-11-16-12-7-4-8-13-20-15-10-6-5-9-14(15)17(18)19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGVZUWXPYMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(2-nitrophenoxy)pentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,4-dimethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5112231.png)

![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)




![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)
![11-(4-methoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5112292.png)

![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)
![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)